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Compound of Interest

Compound Name:
Methyl 6-oxospiro[3.3]heptane-2-

carboxylate

Cat. No.: B1398725 Get Quote

Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4, Formula: C₉H₁₂O₃) is a

key building block in modern medicinal chemistry.[1] Its rigid, three-dimensional spirocyclic core

is of significant interest for the design of novel therapeutics, offering a unique scaffold to

explore chemical space. Notably, this molecule serves as a valuable linker in the development

of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to

hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Given its pivotal role, unambiguous structural confirmation and purity assessment are

paramount. This guide provides a comprehensive analysis of the core spectroscopic data—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to

fully characterize this compound. The interpretation herein is grounded in fundamental

principles and supported by available experimental data, offering a self-validating framework for

researchers.

Molecular Structure and Atom Numbering
To facilitate a clear and logical discussion of the spectroscopic data, the following IUPAC-

recommended numbering scheme will be used throughout this guide.

Caption: IUPAC Numbering for Methyl 6-oxospiro[3.3]heptane-2-carboxylate.
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The analysis below is based on data obtained in deuterated chloroform

(CDCl₃) at 400 MHz.[2]

¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides a detailed map of the hydrogen environments within the

molecule. The spirocyclic nature of the core restricts bond rotation, leading to complex splitting

patterns (multiplets) for the cyclobutyl ring protons.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Assigned
Protons

Rationale

3.68 Singlet (s) 3H -OCH₃

Classic signal for

methyl ester

protons,

uncoupled to

other protons.

3.09-3.22 Multiplet (m) 3H H2, H4, H4'

Complex

overlapping

signals

corresponding to

the methine

proton (H2)

adjacent to the

ester and two of

the methylene

protons.

3.00-3.09 Multiplet (m) 2H H7, H7'

Protons on the

carbon adjacent

to the ketone,

deshielded by

the carbonyl

group.

2.50-2.61 Multiplet (m) 2H
H1, H1' or H3,

H3'

Methylene

protons on the

carboxylate-

substituted ring.

2.38-2.48 Multiplet (m) 2H
H1, H1' or H3,

H3'

Methylene

protons on the

carboxylate-

substituted ring.

Source:ChemicalBook.[2]
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Expert Insights: The ¹H NMR spectrum is characterized by a series of multiplets between 2.38

and 3.22 ppm, which is typical for strained cyclobutyl systems.[2] The downfield shift of the

protons at C7 (3.00-3.09 ppm) is a direct consequence of the anisotropic effect of the adjacent

ketone carbonyl group. The signal for the methyl ester protons at 3.68 ppm is a sharp singlet,

serving as an excellent internal reference point for integration and confirming the presence of

the ester functional group.[2]

¹³C NMR Spectral Data & Interpretation (Predicted)
While direct experimental ¹³C NMR data for this specific molecule is not widely published, a

highly reliable prediction can be made based on the known chemical shifts of similar functional

groups and carbon environments. The proton-decoupled ¹³C NMR spectrum is expected to

show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.
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Predicted Shift (δ) ppm Carbon Assignment Rationale

~210 C8 (C=O, Ketone)

The ketone carbonyl carbon is

the most deshielded carbon,

typically appearing well above

200 ppm.

~174 C10 (C=O, Ester)

The ester carbonyl carbon is

also significantly deshielded,

but typically appears upfield

from a ketone.

~55 C7

The methylene carbon alpha to

the ketone carbonyl is

expected in this region.

~52 -OCH₃

The methyl ester carbon signal

is highly characteristic and

appears in a narrow range.

~40 C2 (CH)
The methine carbon alpha to

the ester carbonyl.

~35 C5 (Spiro)

The quaternary spirocenter is a

shielded aliphatic carbon, but

its chemical shift is influenced

by the four connected carbons.

~30 C1, C3
Methylene carbons on the

ester-substituted ring.

~28 C6, C9
Methylene carbons on the

ketone-substituted ring.

Causality Behind Predictions: The predicted chemical shifts are based on established

substituent effects in ¹³C NMR spectroscopy.[3] The strong electron-withdrawing nature of the

carbonyl oxygen atoms causes significant deshielding of the C8 and C10 carbons, shifting

them far downfield. The spirocyclic carbon (C5) is quaternary and thus expected to have a

weaker signal intensity in a typical proton-decoupled spectrum.
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Part 2: Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule. While an experimental spectrum for Methyl 6-oxospiro[3.3]heptane-2-carboxylate
is not available in the cited literature, its key absorptions can be confidently predicted based on

its structure.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

~1780 C=O Stretch
Ketone (in 4-

membered ring)

The ring strain of the

cyclobutanone ring

increases the energy

of the C=O stretching

vibration, shifting it to

a higher frequency

than a typical acyclic

ketone (~1715 cm⁻¹).

~1735 C=O Stretch Methyl Ester

The ester carbonyl

stretch is expected in

its characteristic

region, slightly lower

than the strained

ketone.

~2850-2960 C-H Stretch Aliphatic (sp³)

These signals arise

from the C-H bonds of

the cyclobutyl rings

and the methyl group.

~1200-1100 C-O Stretch Ester

A strong,

characteristic band

corresponding to the

C-O single bond

stretch of the ester

group.
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Expert Insights: The most diagnostic feature in the IR spectrum will be the presence of two

distinct carbonyl (C=O) stretching bands. The higher frequency band (~1780 cm⁻¹) is a

hallmark of a ketone within a strained four-membered ring, providing immediate evidence for

the cyclobutanone moiety. The second band at a slightly lower frequency (~1735 cm⁻¹)

confirms the presence of the methyl ester. The separation and intensity of these two peaks are

critical for structural confirmation.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering definitive proof of its elemental composition and structural features.

Molecular Ion & Isotopic Pattern
The molecule has a monoisotopic mass of 168.0786 Da and an average molecular weight of

168.19 g/mol .[1] In a high-resolution mass spectrum (HRMS), the detection of a molecular ion

([M]⁺) or a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) corresponding to

this exact mass confirms the elemental formula C₉H₁₂O₃.

Adduct Predicted m/z

[M]⁺ 168.0781

[M+H]⁺ 169.0859

[M+Na]⁺ 191.0679

Source:PubChemLite (Predicted).[4]

Plausible Fragmentation Pathways
Electron Impact (EI) ionization would induce fragmentation, providing valuable structural clues.

The following diagram illustrates the most likely fragmentation pathways for Methyl 6-
oxospiro[3.3]heptane-2-carboxylate.
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[M]⁺˙
m/z = 168

Loss of ˙OCH₃

m/z = 137

- 31

Loss of ˙COOCH₃

m/z = 109

- 59

Loss of C₄H₄O
(ketene loss via ring cleavage)

m/z = 98

- 70

Loss of C₂H₄ (ethylene)
from McLafferty-type rearrangement

m/z = 140

- 28

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Trustworthiness of Protocol: The analysis of fragmentation patterns is a self-validating system.

The observed fragment ions must correspond logically to the loss of neutral fragments from the

parent molecular structure.

Loss of a methoxy radical (˙OCH₃, 31 Da): A common fragmentation for methyl esters,

leading to a stable acylium ion at m/z 137.

Loss of the carbomethoxy radical (˙COOCH₃, 59 Da): Alpha-cleavage next to the ester

group, resulting in a fragment at m/z 109.

Ring Cleavage: Spirocyclic systems can undergo complex ring-opening and fragmentation. A

retro-[2+2] cycloaddition of the cyclobutanone ring could lead to the loss of ketene

(CH₂=C=O) or related fragments.

Appendix: Experimental Synthesis Protocol
The following protocol for the synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate is

provided for context and to underscore the practical application of the spectroscopic data in

reaction monitoring and product verification.[2]
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Reaction Setup Reagent Addition Reaction & Quench Workup & Purification

Combine Methyl 3-methylenecyclobutanecarboxylate,
Cu powder, and Zn powder in methyl acetate

Add solution of trichloroacetyl chloride
and POCl₃ dropwise over 2 hours Stir for 3 hours, then cool to 0°C Add more Zn powder, then add

acetic acid dropwise (< 7°C) Stir overnight, filter through Celite Wash filtrate with aq. NaHCO₃ Extract aqueous layer with EtOAc:Et₂O Dry, concentrate, and purify via
silica gel chromatography

Final Product:
Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Click to download full resolution via product page

Caption: Workflow for the synthesis of the title compound.

Detailed Steps:

Initial Mixture: To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate,

add copper powder and zinc powder.[2]

Cycloaddition: A solution of trichloroacetyl chloride and phosphorus oxychloride in methyl

acetate is added dropwise over 2 hours. The reaction proceeds for 3 hours.[2]

Reductive Dechlorination: The mixture is cooled to 0°C, and additional zinc powder is added.

Acetic acid is then added dropwise, maintaining the temperature below 7°C.[2]

Workup: The reaction is allowed to warm to room temperature and stirred overnight. It is then

filtered through Celite and rinsed with ethyl acetate. The filtrate is carefully washed with

saturated aqueous sodium bicarbonate.[2]

Extraction & Purification: The aqueous layer is extracted. The combined organic layers are

dried over MgSO₄, filtered, and concentrated. The final product is purified by silica gel

column chromatography to yield a yellow oil.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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